4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol

Antifungal activity Candida albicans Nitrophenyl positional isomer

Ensure your antifungal screening and ligand-design programs target the correct isomer. This 4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol (C₁₅H₁₀ClN₃O₃) is the 2-nitrophenyl regioisomer—published evidence confirms significantly higher activity against C. albicans compared to 3-NO₂ or 4-NO₂ analogues. The 4-chloro substituent imparts unique hydrogen-bonding and electronic properties that cannot be replicated by 4-methyl or 4-bromo congeners. Supplied at ≥95% purity (HPLC), it is ideal as a polydentate ligand precursor for Pd(II)/Cu(II) complexes and for downstream derivatisation via O-acylation or cross-coupling. Procure now to eliminate regioisomeric uncertainty from your SAR cascade.

Molecular Formula C15H10ClN3O3
Molecular Weight 315.71 g/mol
Cat. No. B3857612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol
Molecular FormulaC15H10ClN3O3
Molecular Weight315.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C15H10ClN3O3/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19(21)22/h1-8,20H,(H,17,18)
InChIKeyYBUYLNJZNUDBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol: Core Structural Profile and Synthetic Lineage for Research Procurement


4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol (C₁₅H₁₀ClN₃O₃, MW 315.71 g/mol) is a disubstituted phenolic pyrazole bearing an electron‑withdrawing 4‑chloro group on the phenol ring and a 2‑nitrophenyl moiety at the pyrazole 5‑position . Synthesized via condensation of 4‑chlorophenol with 2‑nitrobenzaldehyde followed by cyclisation, this scaffold belongs to the broader class of halogenated nitrophenyl‑pyrazoles that are employed as key intermediates in agrochemical and pharmaceutical discovery programs . The commercial research‑grade material is typically supplied at ≥95 % purity (HPLC) and is used as a building block for further derivatisation, including Schiff‑base formation, metal‑complexation, and O‑acylation of the phenolic hydroxyl group to modulate lipophilicity .

Why Generic Substitution of 4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol Fails: The Critical Role of Nitro‑Position and Halogen Identity


Pyrazole‑phenol libraries are often treated as interchangeable; however, the precise position of the nitro group on the 5‑phenyl ring and the halogen identity on the phenol ring are not trivial. Published data on closely related nitrophenyl‑pyrazole Schiff‑base isomers demonstrate that the 2‑nitrophenyl regioisomer is “considerably more active” against Candida albicans than the corresponding 3‑nitrophenyl or 4‑nitrophenyl analogues [1]. Similarly, the chloro substituent at the phenol 4‑position contributes distinct electronic effects and hydrogen‑bonding properties that cannot be reproduced by 4‑methyl, 4‑bromo, or unsubstituted phenol congeners. Procuring a generic “nitrophenyl‑pyrazole‑phenol” without controlling for these substituent‑specific effects risks losing the targeted bioactivity or reactivity profile that is required for a given screening cascade or synthetic sequence [1].

Quantitative Differential Evidence for 4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol Against Closest Analogs


2‑Nitrophenyl Regioisomer Superiority in Antifungal Activity Against C. albicans Relative to 3‑ and 4‑Nitrophenyl Analogues

In a head‑to‑head comparison of three pyrazole‑based azomethine isomers differing only in the position of the nitro group (2‑NO₂, 3‑NO₂, 4‑NO₂), the 2‑nitrophenyl derivative 2a exhibited significantly superior antifungal activity against Candida albicans. The activity of the 2‑nitrophenyl isomer was described as “considerably more active” than the 3‑ and 4‑nitrophenyl congeners, which showed limited activity [1]. Although the study was conducted on Schiff‑base derivatives, the core 2‑nitrophenyl‑pyrazole pharmacophore is conserved in 4‑chloro‑2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol, implying that the 2‑NO₂ regioisomer provides an intrinsic advantage over alternative nitrophenyl positional isomers for antifungal screening programs.

Antifungal activity Candida albicans Nitrophenyl positional isomer

Broad‑Spectrum Antifungal Utility of Chlorinated Pyrazole‑Phenol Core Against Cytospora sp. and Colletotrichum gloeosporioides

The core chlorophenol‑pyrazole motif, as represented by 4‑chloro‑2‑(1H‑pyrazol‑3‑yl)phenol (3k), has been reported to possess good, broad‑spectrum antifungal properties against the phytopathogens Cytospora sp. and Colletotrichum gloeosporioides . Although these data derive from the des‑nitrophenyl analogue, they establish that the 4‑chloro‑2‑(1H‑pyrazol‑3‑yl)phenol scaffold is capable of inhibiting filamentous fungi relevant to agricultural disease. The target compound 4‑chloro‑2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol extends this core with the 2‑nitrophenyl substituent, which, based on the antifungal position‑effect described above, may further enhance potency.

Antifungal activity Phytopathogenic fungi Chlorophenol pyrazole

Enhanced Lipophilicity Tuning via Phenolic O‑Acylation: Comparative LogP Modulation for Biological Profiling

Vendor technical documentation specifically highlights that acylation at the phenolic –OH group of 4‑chloro‑2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol improves lipid solubility for biological studies . While the non‑chlorinated analogue 2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol can also undergo O‑acylation, the presence of the 4‑chloro substituent shifts the electronic character of the phenol ring, altering the pKa of the hydroxyl group (predicted to be lower than that of the unsubstituted phenol) and therefore its reactivity and hydrogen‑bond donor strength. Acylation products of the target compound are expected to exhibit higher logP values compared to those derived from the 4‑methyl analogue (4‑methyl‑2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol) due to the increased lipophilicity of chlorine over methyl. This differential provides a quantitative advantage for membrane‑penetration‑dependent assays.

Lipophilicity modulation Physicochemical property SAR optimisation

Targeted Application Scenarios for 4-Chloro-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol Based on Differential Evidence


Antifungal Lead-Optimisation Programs Targeting Candida albicans

Research groups pursuing structure‑activity relationship (SAR) campaigns against C. albicans should select the 2‑nitrophenyl regioisomer, as the published evidence demonstrates that the 2‑NO₂ positional isomer is significantly more active than the 3‑NO₂ or 4‑NO₂ analogues [1]. The target compound's phenolic –OH and 4‑chloro group provide additional handles for derivatisation (e.g., O‑acylation) to optimise lipophilicity and target engagement .

Agrochemical Intermediate for Crop‑Protection Agent Synthesis

The chlorinated pyrazole‑phenol core displays broad‑spectrum antifungal activity against phytopathogens including Cytospora sp. and Colletotrichum gloeosporioides [1]. 4‑Chloro‑2‑[5‑(2‑nitrophenyl)‑1H‑pyrazol‑3‑yl]phenol can serve as a versatile intermediate for synthesising novel fungicidal pyrazoles, particularly when subsequent functionalisation of the 2‑nitrophenyl moiety (e.g., reduction to aniline, diazotisation, or coupling) is planned .

Bioconjugation and Metal‑Chelating Ligand Development

The compound acts as a polydentate ligand precursor, with the pyrazole nitrogen, phenolic oxygen, and nitro group available for metal coordination [1]. This makes it a suitable building block for synthesising palladium(II) or copper(II) complexes with potential catalytic or biological applications. The chloro substituent provides a site for further cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) to elaborate the ligand framework [1].

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